

A Technical Guide to the Physical Properties of 2-Acetyl-6-methoxypyridine

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Compound of Interest

Compound Name: 2-Acetyl-6-methoxypyridine

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This document provides a comprehensive overview of the core physical properties of **2-Acetyl-6-methoxypyridine** (CAS No: 21190-92-3), a heterocyclic ketone of interest in synthetic chemistry and potential pharmaceutical applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

2-Acetyl-6-methoxypyridine is a solid, crystalline compound. Its key physical and chemical identifiers are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	
Appearance	White to light yellow/orange powder/crystal	[1][2]
Melting Point	39 - 44 °C	[2]
Boiling Point	85 °C @ 0.2 mmHg	[2][3]
Density (Predicted)	1.093 ± 0.06 g/cm ³	[3]
Solubility	Soluble in Methanol	[1][3]
Flash Point	94 °C (201.2 °F) - closed cup	

Experimental Protocols

While specific experimental reports detailing the determination of each physical property for **2-Acetyl-6-methoxypyridine** are not readily available in the literature, the following sections describe standard, widely accepted methodologies for measuring these properties for solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of purity and can be determined with high precision using a melting point apparatus.[1]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **2-Acetyl-6-methoxypyridine** is finely crushed. The open end of a glass capillary tube is dipped into the powder, and the tube is tapped gently to pack a small sample (1-2 mm in height) into the closed end.[1]

- **Apparatus Setup:** The prepared capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup). A thermometer is positioned to accurately measure the temperature of the block.
- **Measurement:**
 - The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.^[4]
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.^[4]
- **Purity Indication:** A pure compound will exhibit a sharp melting range of 0.5-1.0°C. Impurities typically cause a depression and broadening of the melting range.

Boiling Point Determination (Micro-Reflux Method at Reduced Pressure)

Given that **2-Acetyl-6-methoxypyridine**'s boiling point is provided at reduced pressure (0.2 mmHg), a standard micro-boiling point determination method is adapted for vacuum conditions.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology:

- **Apparatus Setup:** A small amount of the compound is placed in a micro-scale distillation flask or a test tube equipped with a side arm connected to a vacuum source and a manometer. A cold-finger condenser is placed above the sample.

- Pressure Control: The system is evacuated to the desired pressure (e.g., 0.2 mmHg), which is monitored by the manometer.
- Heating and Measurement:
 - The sample is heated gently. A thermometer is positioned with its bulb in the vapor phase, just below the condenser, to measure the temperature of the distilling vapor, not the liquid itself.[\[5\]](#)
 - As the liquid boils, a ring of condensing vapor (the reflux ring) will become visible on the walls of the apparatus. The thermometer bulb should be positioned at the level of this ring.
 - The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium at the applied pressure. This stable temperature is the boiling point at that pressure.

Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[\[6\]](#)

Objective: To quantify the mass of **2-Acetyl-6-methoxypyridine** that dissolves in a given volume of a solvent (e.g., Methanol) to form a saturated solution at a constant temperature.

Methodology:

- Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[\[6\]](#)
- Separation: The undissolved solid is separated from the saturated solution via filtration (using a filter with a pore size that retains the solid, e.g., 0.45 μm) or centrifugation. This step must be performed quickly and at the same constant temperature to prevent precipitation or further dissolution.[\[7\]](#)
- Quantification:

- A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.
- The solvent is completely evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point).[6]
- The container with the solid residue is cooled in a desiccator and then weighed.
- Calculation: The mass of the dissolved solid is determined by the difference in weight. The solubility is then expressed in units such as grams per 100 mL of solvent (g/100 mL).[8]

Density Determination (Gas Pycnometry)

For a solid powder, gas pycnometry provides a measure of the skeletal density, which excludes the volume of open pores and voids between particles.[9]

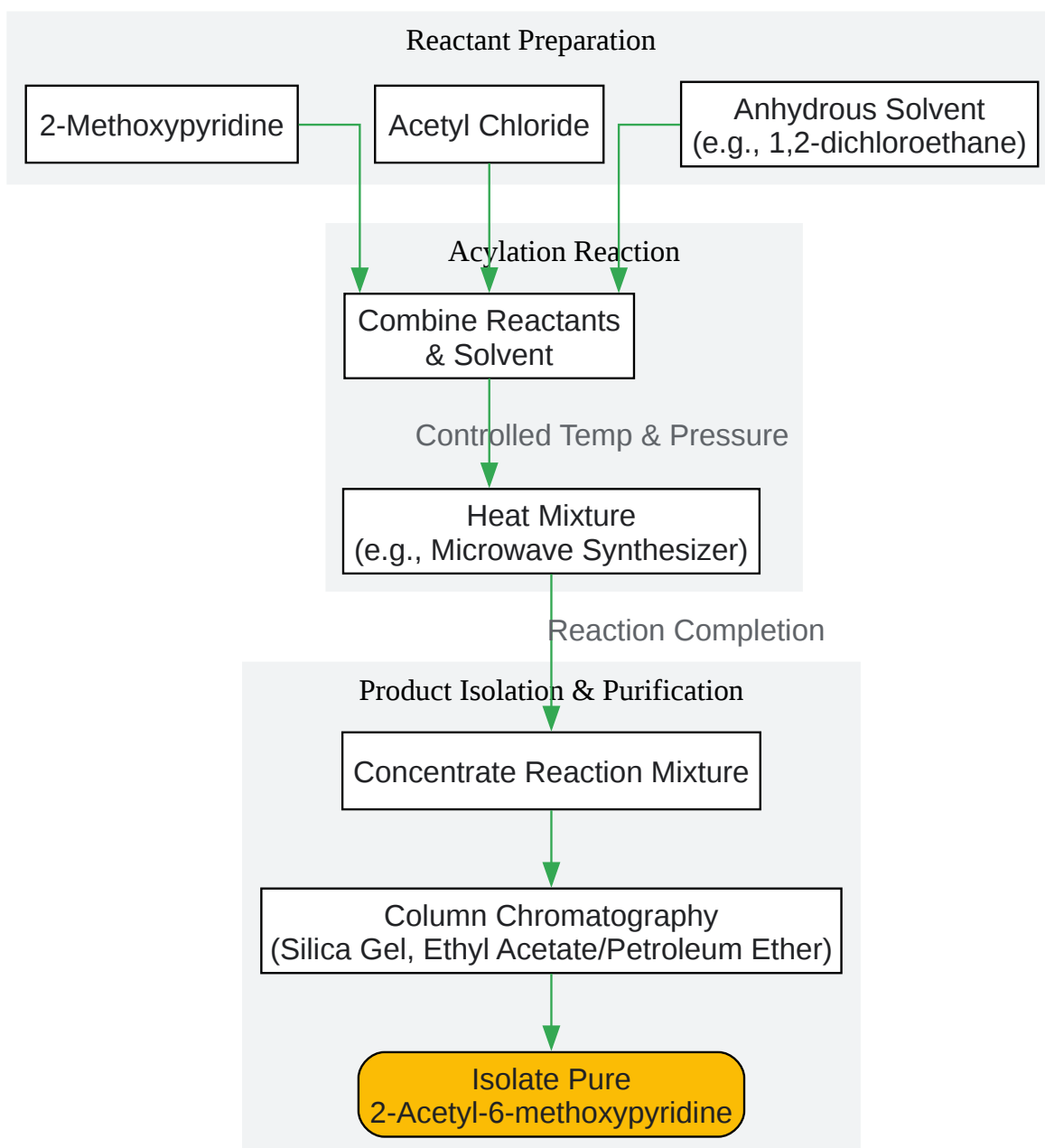
Objective: To determine the volume of the solid material by measuring the displacement of a gas, and thereby calculate its density.

Methodology:

- Sample Preparation: A known mass of the solid **2-Acetyl-6-methoxypyridine** is accurately weighed and placed into a sample chamber of a known, calibrated volume.[9]
- Measurement:
 - An inert gas, typically helium, is introduced into a reference chamber at a known pressure.
 - A valve is then opened, allowing the gas to expand into the sample chamber containing the solid.
 - The instrument measures the final equilibrium pressure of the gas in the combined chambers.[9]
- Calculation: Based on the initial and final pressures and the known volumes of the chambers, the volume occupied by the solid sample is calculated using the gas laws. The density is then calculated by dividing the sample's mass by its determined volume.[9]

Synthesis Workflow

A reported synthesis of a related compound, 2-acetyl-6-carbethoxypyridine, provides a basis for a potential synthetic route.[10] A more general synthesis of acetyl pyridines involves the acylation of a pyridine derivative. The logical workflow for such a synthesis is depicted below.



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Synthesis Workflow for 2-Acetyl-6-methoxypyridine.

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